Cas no 823-19-8 (3-hydroxycyclohexan-1-one)

3-hydroxycyclohexan-1-one structure
3-hydroxycyclohexan-1-one structure
商品名:3-hydroxycyclohexan-1-one
CAS番号:823-19-8
MF:C6H10O2
メガワット:114.142402172089
MDL:MFCD21338523
CID:694872
PubChem ID:439950

3-hydroxycyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • Cyclohexanone, 3-hydroxy-
    • 3-hydroxycyclohexan-1-one
    • 3-Hydroxycyclohexanone
    • 3-hydroxy-1-cyclohexanone
    • 3-hydroxy-cyclohexan-1-one
    • 3-Hydroxy-cyclohexanon
    • Cyclohexanone,3-hydroxy
    • rac-3-hydroxycyclohexanone
    • 3-Hydroxy-cyclohexanone
    • 3-Hydroxycyclohexanone (ACI)
    • P16037
    • (3R)-3-hydroxycyclohexanone
    • Q27102476
    • SB23108
    • DTXCID50282551
    • (3S)-3-hydroxycyclohexan-1-one
    • EN300-112586
    • DTXSID50331457
    • SY047680
    • CS-0051335
    • AKOS015906744
    • 166019-39-2
    • AB87578
    • MFCD21338523
    • 823-19-8
    • CHEBI:17611
    • AS-53066
    • SCHEMBL638389
    • C03228
    • MDL: MFCD21338523
    • インチ: 1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2
    • InChIKey: TWEVQGUWCLBRMJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(O)CCC1

計算された属性

  • せいみつぶんしりょう: 114.06800
  • どういたいしつりょう: 114.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 98.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • PSA: 37.30000
  • LogP: 0.49040

3-hydroxycyclohexan-1-one セキュリティ情報

3-hydroxycyclohexan-1-one 税関データ

  • 税関コード:2914400090
  • 税関データ:

    中国税関コード:

    2914400090

    概要:

    2914400090他のケトール及びケトアルデヒド。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914400090他のケトールおよびケトアルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

3-hydroxycyclohexan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1223678-1g
3-Hydroxycyclohexanone
823-19-8 95%
1g
$400 2024-06-03
Enamine
EN300-112586-0.05g
3-hydroxycyclohexan-1-one
823-19-8 95%
0.05g
$680.0 2023-10-26
eNovation Chemicals LLC
D605617-500MG
3-hydroxycyclohexan-1-one
823-19-8 97%
500mg
$330 2024-07-21
TRC
H954940-50mg
3-hydroxycyclohexan-1-one
823-19-8
50mg
$ 259.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H177528-250mg
3-hydroxycyclohexan-1-one
823-19-8 97%
250mg
¥1378.90 2023-09-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2018-1G
3-hydroxycyclohexan-1-one
823-19-8 97%
1g
¥ 2,508.00 2023-04-13
eNovation Chemicals LLC
D605617-25G
3-hydroxycyclohexan-1-one
823-19-8 97%
25g
$5190 2024-07-21
Enamine
EN300-112586-5.0g
3-hydroxycyclohexan-1-one
823-19-8
5g
$3364.0 2023-06-09
abcr
AB485939-500 mg
3-Hydroxycyclohexan-1-one, 95%; .
823-19-8 95%
500MG
€495.20 2023-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2018-500MG
3-hydroxycyclohexan-1-one
823-19-8 97%
500MG
¥ 1,755.00 2023-04-13

3-hydroxycyclohexan-1-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Benzeneselenol, sodium salt (1:1) Solvents: Ethanol
リファレンス
Organoselenium-mediated reduction of α,β-epoxy ketones to β-hydroxy ketones: a new access to inter- and intramolecular aldols
Miyashita, Masaaki; et al, Tetrahedron Letters, 1987, 28(37), 4293-6

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Water Catalysts: Cyclohexanone ,  Oxalic acid ,  Palladium (complex with wool) Solvents: Ethanol ;  24 h, 70 °C
リファレンス
Highly effective hydration of olefins using a wool-palladium complex as a catalyst
Wang, Xin; et al, Polymers for Advanced Technologies, 2006, 17(3), 163-167

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Bromous acid, sodium salt (1:1) Catalysts: Copper sulfate Solvents: Water
リファレンス
Studies on bromite. IX. Oxidation of secondary alcohols with sodium bromite in the alkaline aqueous solution added with metal ions
Kageyama, Toshifumi; et al, Nippon Kagaku Kaishi, 1986, (6), 792-5

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Vanadyl acetylacetonate Solvents: Ethanol
リファレンス
Tertiary cyclopropanol systems as synthetic intermediates: novel ring-cleavage of tertiary cyclopropanol systems using vanadyl acetylacetonate
Kirihara, Masayuki; et al, Chemical Communications (Cambridge), 1998, (16), 1691-1692

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
TBD-catalyzed direct 5- and 6-enolexo aldolization of ketoaldehydes
Ghobril, Cynthia; et al, European Journal of Organic Chemistry, 2008, (24), 4104-4108

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Biotransformation of hydrocarbons and related compounds by whole organism suspensions of methane-grown Methylosinus trichosporium OB 3b
Higgins, I. J.; et al, Biochemical and Biophysical Research Communications, 1979, 89(2), 671-7

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
リファレンス
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2007, 69, 1-346

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
リファレンス
Efficient desymmetrization of 1,2 and 1,3 diols by dimethyldioxirane
Bovicelli, Paolo; et al, Tetrahedron Letters, 1995, 36(17), 3031-4

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Water Catalysts: L-Lysine ;  24 h, pH 7, 40 °C
リファレンス
On the Michael Addition of Water to α,β-Unsaturated Ketones Using Amino Acids
Resch, Verena; et al, European Journal of Organic Chemistry, 2013, 2013(34), 7697-7704

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane
リファレンス
Pyridinium ions adjacent to oxirane rings: useful intermediates for the stereospecific synthesis of β-hydroxy ketones
Al-Abed, Yousef; et al, Angewandte Chemie, 1996, 35(5), 523-4

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Product class 1: aliphatic and alicyclic ketones (excluding cyclobutanones and cyclopropanones)
Vogel, P., Science of Synthesis, 2005, 26, 13-38

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Microbiological oxidations
, United Kingdom, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Tributylstannane Catalysts: 1,1′,1′′-Phosphinylidynetris[piperidine] ,  Tributyltin iodide Solvents: Tetrahydrofuran
リファレンス
Chemo- and regioselective reductions of functionalized epoxides by Bu3SnH/Bu3SnI-phosphine oxide
Kawakami, Takayo; et al, Tetrahedron Letters, 1995, 36(51), 9357-60

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane
リファレンス
A Versatile and Highly Selective Hypervalent Iodine(III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds
De Mico, Antonella; et al, Journal of Organic Chemistry, 1997, 62(20), 6974-6977

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
リファレンス
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile
リファレンス
Reductive Oxa Ring Opening of 7-Oxabicyclo[2.2.1]heptan-2-ones. Synthesis of C-α-Galactosides of Carbapentopyranoses
Cossy, Janine; et al, Journal of Organic Chemistry, 1995, 60(26), 8351-9

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  1 h, rt
2.1 Solvents: Benzene-d6 ;  2 h, rt
3.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
リファレンス
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Vanadyl acetylacetonate Solvents: Ethanol ;  20 h, rt
リファレンス
Fragmentation of tertiary cyclopropanol compounds catalyzed by vanadyl acetylacetonate
Kirihara, Masayuki; et al, Tetrahedron, 2005, 61(20), 4831-4839

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Silica Catalysts: Pyridinium p-toluenesulfonate Solvents: Water ;  3 min
リファレンス
Mild microwave-assisted hydrolysis of acetals under solvent-free conditions
He, Yanhong; et al, Synthetic Communications, 2004, 34(22), 4153-4158

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ;  10 min, rt
リファレンス
Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds
Molander, Gary A.; et al, Advanced Synthesis & Catalysis, 2013, 355(14-15), 3037-3057

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Zirconium phosphate (Zr(HPO4)2) ,  Palladium, compd. with ruthenium (4.85:0.15) ;  1 h, 1 MPa, 120 °C
リファレンス
Selective hydrogenation of phenol to cyclohexanone over small amount of Ru-promoted Pd/ZrHP catalysts
Wang, Zixuan; et al, Applied Catalysis, 2023, 657,

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: 12-Tungstophosphoric acid ,  Palladium Solvents: Dichloromethane ;  3 h, 1 MPa, 80 °C
リファレンス
Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst in the Liquid Phase
Liu, Shiwei ; et al, Catalysis Letters, 2019, 149(9), 2383-2389

ごうせいかいろ 23

はんのうじょうけん
1.1 Solvents: Benzene-d6 ;  2 h, rt
2.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
リファレンス
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Borate(1-), (benzeneselenolato)triethoxy-, sodium (1:1), (T-4-)- Solvents: Ethanol
1.2 Solvents: Ethyl acetate
リファレンス
The organoselenium-mediated reduction of α,β-epoxy ketones, α,β-epoxy esters, and their congeners to β-hydroxy carbonyl compounds: novel methodologies for the synthesis of aldols and their analogs
Miyashita, Masaaki; et al, Tetrahedron, 1997, 53(37), 12469-12486

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Water Catalysts: Chromium chloride (CrCl3) Solvents: Acetonitrile ;  24 h, 80 °C
リファレンス
Chromium(III)-Catalyzed Addition of Water and Alcohol to α,β-Unsaturated Ketones for the Synthesis of β-Hydroxyl and β-Alkoxyl Ketones in Aqueous Media
Yun, Jin-Jin; et al, Journal of Organic Chemistry, 2018, 83(18), 10898-10907

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile
リファレンス
Radical anion ring opening reactions via photochemically induced electron transfer
Cossy, J.; et al, Tetrahedron Letters, 1991, 32(10), 1315-16

ごうせいかいろ 27

はんのうじょうけん
リファレンス
Microbiological oxidations
, United Kingdom, , ,

ごうせいかいろ 28

はんのうじょうけん
1.1 Solvents: Toluene ;  6 h, rt
2.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
リファレンス
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

ごうせいかいろ 29

はんのうじょうけん
1.1 Solvents: Toluene-d8 ;  -78 °C; -70 °C; -70 °C → -50 °C
2.1 Reagents: Methanol Solvents: Chloroform-d ;  2 h
リファレンス
Synthesis of 2-Nickela(II)oxetanes from Nickel(0) and Epoxides: Structure, Reactivity, and a New Mechanism of Formation
Desnoyer, Addison N.; et al, Journal of the American Chemical Society, 2015, 137(40), 12748-12751

ごうせいかいろ 30

はんのうじょうけん
リファレンス
Biotransformation of hydrocarbons and related compounds by whole organism suspensions of methane-grown Methylosinus trichosporium OB 3b
Higgins, I. J.; et al, Biochemical and Biophysical Research Communications, 1979, 89(2), 671-7

3-hydroxycyclohexan-1-one Raw materials

3-hydroxycyclohexan-1-one Preparation Products

3-hydroxycyclohexan-1-one 関連文献

3-hydroxycyclohexan-1-oneに関する追加情報

3-Hydroxycyclohexan-1-one (CAS No. 823-19-8): A Versatile Cyclic Ketone with Broad Applications

3-Hydroxycyclohexan-1-one (CAS No. 823-19-8), also known as 3-hydroxycyclohexanone or 1,3-cyclohexanedione monohydrate, is an important organic compound belonging to the class of cyclic ketones. This white to off-white crystalline powder has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications in pharmaceuticals, fragrances, and specialty chemicals.

The molecular structure of 3-hydroxycyclohexan-1-one features a six-membered cyclohexane ring with a hydroxyl group at position 3 and a carbonyl group at position 1. This specific arrangement gives the molecule interesting reactivity patterns that make it valuable for various synthetic transformations. Researchers have particularly focused on its role as a building block in the synthesis of more complex molecules, especially in the development of novel pharmaceutical intermediates.

In the pharmaceutical industry, 3-hydroxycyclohexanone serves as a key intermediate for the production of several important drugs. Its ability to undergo selective oxidation, reduction, and substitution reactions makes it particularly useful in medicinal chemistry. Recent studies have explored its potential in developing new anti-inflammatory and antimicrobial agents, aligning with current healthcare trends focusing on antibiotic resistance and chronic inflammation management.

The fragrance and flavor industry extensively utilizes 3-hydroxycyclohexan-1-one due to its pleasant odor characteristics. It contributes to the formulation of various perfumes, cosmetics, and food flavorings. With the growing demand for natural and sustainable ingredients in personal care products, researchers are investigating greener synthesis methods for this compound to meet eco-conscious consumer preferences.

From a chemical perspective, 823-19-8 exhibits interesting physical properties. It has a melting point range of 80-85°C and is moderately soluble in water and most organic solvents. These characteristics make it suitable for diverse industrial processes. The compound's stability under normal conditions and its relatively low toxicity profile contribute to its widespread use across different sectors.

Recent advancements in synthetic methodology have focused on more efficient production routes for 3-hydroxycyclohexanone. Catalytic processes using environmentally friendly catalysts have gained particular attention, reflecting the chemical industry's shift toward sustainable practices. These developments address common search queries about "green chemistry alternatives" and "sustainable chemical production" that dominate current scientific discourse.

The analytical characterization of 3-hydroxycyclohexan-1-one typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure product purity and quality control, which are critical factors for industrial applications. Quality specifications for pharmaceutical-grade material are particularly stringent, often requiring purity levels above 99%.

Market trends indicate growing demand for 823-19-8, driven primarily by expansion in the pharmaceutical and personal care sectors. Industry analysts project steady growth in consumption, particularly in emerging economies where healthcare infrastructure and disposable incomes are rising. This aligns with frequent searches for "chemical market trends" and "specialty chemicals growth projections."

Storage and handling of 3-hydroxycyclohexanone require standard laboratory precautions. The compound should be kept in tightly sealed containers away from strong oxidizers and stored in cool, dry conditions. While not classified as hazardous under normal circumstances, proper personal protective equipment is recommended when handling the material in industrial quantities.

Research into novel applications of 3-hydroxycyclohexan-1-one continues to expand. Recent studies have explored its potential in material science, particularly in the development of specialty polymers and coatings. These investigations respond to industry needs for advanced materials with specific performance characteristics, a topic frequently searched in scientific and engineering communities.

The global supply chain for 823-19-8 includes several established manufacturers and distributors, primarily located in North America, Europe, and Asia. Quality variations exist among different suppliers, prompting frequent searches for "reliable 3-hydroxycyclohexanone suppliers" and "quality specifications for CAS 823-19-8." Buyers are advised to verify certificates of analysis and regulatory compliance documents when sourcing this material.

From a regulatory standpoint, 3-hydroxycyclohexanone is generally regarded as safe when used as intended. However, specific applications may require compliance with regional chemical regulations such as REACH in Europe or TSCA in the United States. These compliance aspects generate significant search traffic from professionals in chemical manufacturing and product formulation.

Future research directions for 3-hydroxycyclohexan-1-one include exploring its biological activities and potential therapeutic applications. Some preliminary studies suggest interesting pharmacological properties that warrant further investigation. Such developments would align with current trends in drug discovery and personalized medicine, topics that dominate healthcare-related searches.

In conclusion, 3-hydroxycyclohexanone (CAS No. 823-19-8) represents a versatile and valuable chemical with diverse industrial applications. Its importance in pharmaceutical synthesis, fragrance formulation, and specialty chemical production ensures continued relevance in the chemical industry. Ongoing research into novel applications and sustainable production methods promises to further expand its utility in response to evolving market needs and technological advancements.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:823-19-8)3-hydroxycyclohexan-1-one
A944556
清らかである:99%/99%
はかる:1g/5g
価格 ($):281.0/983.0